3-Bromo-6-(methoxymethoxy)-o-xylene
Description
General Significance of o-Xylene (B151617) Core Functionalization in Organic Chemistry
The functionalization of the o-xylene core is a cornerstone of modern organic chemistry, providing pathways to a wide array of valuable materials and complex molecules. The o-xylene structure, a benzene (B151609) ring with two adjacent methyl groups, serves as a fundamental building block. Strategic chemical modifications to this core enable the synthesis of high-performance polymers, advanced electronic materials, and specialized organic-inorganic hybrid polymers. nih.govresearchgate.net
One of the most significant industrial applications of o-xylene functionalization is in the production of monomers for polyimide resins. nih.gov For instance, the oxidative coupling of o-xylene is a key step in creating monomers used in high-performance polyimides. nih.gov Furthermore, recent research has highlighted the use of o-xylene-based materials in the development of organic solar cells, where specific acceptor molecules processed with o-xylene have led to high power conversion efficiencies. nih.gov The ability to selectively introduce functional groups onto the o-xylene ring allows chemists to fine-tune the electronic and physical properties of the resulting molecules, making it a versatile platform for materials science. researchgate.netnih.gov
Strategic Role of Halogenated and Protected Phenolic Aromatics as Versatile Synthetic Intermediates
Halogenated and protected phenolic aromatic compounds are indispensable tools in the arsenal (B13267) of a synthetic organic chemist. Halogens, such as bromine, serve as highly effective "handles" on an aromatic ring. Their presence facilitates a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, bromo-aromatics are key substrates in transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. They can also be used to generate organometallic reagents, such as Grignard or organolithium species, which can then react with a wide range of electrophiles.
Concurrently, protecting groups are crucial for achieving selectivity in multi-step syntheses. Phenolic hydroxyl groups are acidic and reactive, and would interfere with many of the reactions used to modify other parts of the molecule (like those involving organometallics). A protecting group, such as the methoxymethyl (MOM) ether, temporarily masks the phenol's reactivity. The MOM group is stable under a variety of reaction conditions, yet can be selectively removed later in the synthetic sequence to reveal the free hydroxyl group for further functionalization. This strategy of halogenation and protection allows for a programmed, step-by-step assembly of complex molecular architectures that would otherwise be impossible to construct.
Contextualization of 3-Bromo-6-(methoxymethoxy)-o-xylene within Modern Aromatic Chemistry Research
This compound (CAS No. 1301147-34-1) is a prime example of a modern, multifunctional synthetic intermediate that embodies the principles described above. cymitquimica.combldpharm.com This compound is not an end product itself, but rather a specialized building block designed for use in sophisticated, multi-step organic syntheses. cymitquimica.com
Its structure is strategically designed:
The o-Xylene Backbone: Provides the foundational aromatic core with two methyl groups.
The Bromo Group: Located at the 3-position, it activates the molecule for a host of subsequent transformations, primarily cross-coupling reactions.
The Methoxymethoxy (MOM) Ether: Positioned at the 6-position, it protects a phenolic hydroxyl group. This allows chemists to perform reactions at the bromine site without interference from the acidic phenol (B47542). Once the desired modifications are made, the MOM group can be cleaved to unmask the phenol, opening up another site for reaction, such as etherification, esterification, or electrophilic aromatic substitution.
This specific combination of a reactive halogen and a protected phenol on an o-xylene framework makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds, which are often key components in pharmaceuticals, agrochemicals, and materials science.
Interactive Data Tables
Below are tables detailing the properties of the primary compound of interest and related structures.
Table 1: Chemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1301147-34-1 | cymitquimica.combldpharm.com |
| Molecular Formula | C₁₀H₁₃BrO₂ | bldpharm.com |
| Molecular Weight | 245.11 g/mol | cymitquimica.combldpharm.com |
| SMILES Code | CC1=C(OCOC)C=CC(Br)=C1C | bldpharm.com |
| Classification | Organic Building Block, Aryl, Ether | bldpharm.com |
Table 2: Chemical Data for Related o-Xylene Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
|---|---|---|---|---|
| o-Xylene | 95-47-6 | C₈H₁₀ | 106.17 | Parent hydrocarbon purdue.educhemicalbook.com |
| 3-Bromo-o-xylene (B48128) | 576-23-8 | C₈H₉Br | 185.06 | Halogenated intermediate nih.gov |
| 3-Bromo-6-iodo-o-xylene | 1160573-43-2 | C₈H₈BrI | 310.96 | Dihalogenated intermediate bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(methoxymethoxy)-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-8(2)10(13-6-12-3)5-4-9(7)11/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFKFGPNINVTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 6 Methoxymethoxy O Xylene
Retrosynthetic Analysis and Key Disconnections for Compound Synthesis
A retrosynthetic analysis of the target molecule, 3-Bromo-6-(methoxymethoxy)-o-xylene, identifies two primary disconnections that simplify the structure into readily available starting materials. The nomenclature indicates an o-xylene (B151617) (1,2-dimethylbenzene) core with substituents at the 3 and 6 positions.
The first key disconnection is the carbon-bromine (C-Br) bond. This points to an electrophilic aromatic substitution (EAS) reaction as the final step, where a suitable o-xylene derivative is brominated. The precursor for this step would be 6-(methoxymethoxy)-o-xylene.
The second key disconnection involves the ether linkage of the methoxymethyl (MOM) protecting group. The MOM ether is typically installed to mask the reactivity of a hydroxyl group. This suggests that 6-(methoxymethoxy)-o-xylene can be synthesized from 3-hydroxy-o-xylene, more commonly known as 2,3-dimethylphenol (B72121).
Therefore, a plausible forward synthesis is as follows:
Protection: 2,3-dimethylphenol is treated with a reagent like methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base to form the MOM ether, yielding 3-(methoxymethoxy)-o-xylene.
Bromination: The resulting 3-(methoxymethoxy)-o-xylene is then subjected to regioselective bromination to introduce a bromine atom at the 6-position, yielding the final product, this compound. The methoxymethoxy group is a strong ortho-, para-director, and the 6-position is para to it, making this a favorable transformation.
Strategies for Regioselective Bromination of o-Xylene Scaffolds
Achieving regioselectivity in the bromination of substituted o-xylene scaffolds is a significant challenge. The positions on the aromatic ring are not equivalent, and the directing effects of the existing substituents—in this case, two methyl groups and a methoxymethoxy group—determine the site of electrophilic attack. Both alkyl groups and alkoxy groups are activating and ortho-, para-directing. The successful synthesis of the target compound hinges on reaction conditions that favor bromination at the desired position over other thermodynamically or kinetically accessible isomers.
Electrophilic Aromatic Substitution (EAS) Approaches
Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism for the bromination of aromatic rings like o-xylene. masterorganicchemistry.commsu.edu The reaction involves the attack of the electron-rich aromatic ring on a potent electrophile, in this case, a source of electrophilic bromine. This process proceeds via a two-step mechanism:
Formation of a positively charged carbocation intermediate, known as an arenium ion or sigma complex, where the electrophile has bonded to the ring. This step is typically the rate-determining step. msu.edulibretexts.org
Deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the final substituted product. libretexts.org
A common and effective method for aromatic bromination is the use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst. msu.edu The Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), polarizes the Br-Br bond, generating a highly electrophilic bromine species that can be attacked by the aromatic ring. libretexts.org The choice of catalyst can influence the reaction's efficiency and selectivity.
| Catalyst | Typical Role in Bromination |
| FeBr₃ | A common and effective catalyst, often generated in situ from iron filings and bromine. |
| FeCl₃ | Also used, though FeBr₃ is more conventional for brominations. |
| AlCl₃/AlBr₃ | Strong Lewis acids that can potently activate bromine for the reaction. googleapis.comepo.org |
| I₂ | Sometimes used as a co-catalyst with iron. google.com |
| ZnO | Has been studied, but primarily to decrease the formation of byproducts. googleapis.com |
This table summarizes common Lewis acid catalysts used in the direct bromination of aromatic compounds.
Temperature and the choice of solvent are critical parameters that significantly influence the distribution of isomers in the bromination of o-xylene. googleapis.com Studies on the bromination of the parent o-xylene molecule show that different conditions favor the formation of either 3-bromo-o-xylene (B48128) or 4-bromo-o-xylene. Generally, lower reaction temperatures enhance the selectivity toward a specific isomer. For instance, reacting o-xylene with Br₂ at very low temperatures (e.g., -10°C to -70°C) has been shown to increase the ratio of the 3,4-dimethyl-bromobenzene (4-bromo-o-xylene) isomer relative to the 2,3-dimethyl-bromobenzene (3-bromo-o-xylene) isomer. googleapis.comgoogle.com
The reaction can be carried out without a solvent or in a suitable solvent that is unreactive under the reaction conditions and has a melting point below the bromination temperature. googleapis.comepo.org Polar solvents like acetonitrile (B52724) and nitromethane (B149229) have been explored, but the nature of the reaction medium is a key factor in determining the final isomer ratio. googleapis.comepo.org
| Temperature (°C) | Solvent | Isomer Ratio (4-bromo-o-xylene : 3-bromo-o-xylene) | Reference |
| -10 to -15 | None or Sulfur Dioxide | Enriched in 4-bromo-o-xylene | google.com |
| -10 to -70 | None or Aliphatic Hydrocarbon | High ratio of 4-bromo-o-xylene | googleapis.comgoogle.com |
| 0 to 40 | Acetonitrile, Nitromethane | ~3:1 to 4:1 | googleapis.comepo.org |
| 20 to 40 | Various | Reported to be preferable in some studies, though contradicted by low-temp studies. | google.com |
This table illustrates the effect of temperature and solvent on the isomeric distribution of monobrominated o-xylene, based on findings from patent literature.
Controlling the extent of bromination is crucial to maximize the yield of the desired monobrominated product and prevent the formation of di- or polybrominated byproducts. The primary strategies to favor monobromination include:
Stoichiometry Control: Using a molar excess of the aromatic substrate relative to the brominating agent helps ensure that the bromine is consumed before it can react a second time with the already-brominated product. libretexts.org
Reaction Time: Stopping the reaction after a relatively short period can favor the formation of the monobrominated product, as longer reaction times increase the probability of subsequent brominations. libretexts.orgresearchgate.net
Conversely, to achieve polybromination, an excess of the brominating agent is used. For example, using a bromine to o-xylene mole ratio greater than 1:1 preferentially reacts with the initially formed monobromo isomers to produce dibromo-o-xylenes. google.com
N-Bromosuccinimide (NBS) is a versatile reagent primarily known for allylic and benzylic brominations via a radical pathway. wikipedia.orgmasterorganicchemistry.com However, under appropriate conditions, NBS can also serve as an electrophilic bromine source for the bromination of aromatic rings. missouri.edu This method is particularly effective for electron-rich aromatic compounds, such as phenols, anilines, and their derivatives. missouri.edu
Given that the precursor to the target molecule is a methoxy-substituted o-xylene, which is an activated, electron-rich system, NBS presents a viable alternative to the Br₂/Lewis acid method. The reaction is often carried out in a polar solvent like acetonitrile or with a silica (B1680970) gel support, which can enhance regioselectivity. mdpi.com For aromatic bromination, the reaction typically proceeds via an electrophilic mechanism rather than the radical pathway seen in benzylic brominations. missouri.edu The use of freshly recrystallized NBS is often recommended to minimize side reactions. wikipedia.org
Investigation of Alternative Brominating Agents and Conditions
The bromination of phenolic compounds is a well-established electrophilic aromatic substitution reaction. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group, the reaction proceeds readily. savemyexams.comchemguide.co.uk For the synthesis of a brominated derivative of 2,3-dimethylphenol, which is a likely precursor to this compound, various brominating agents and conditions can be considered.
Commonly, molecular bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS) are employed for the bromination of phenols. commonorganicchemistry.commissouri.edu The choice of reagent and reaction conditions can influence the regioselectivity and the extent of bromination. For instance, the reaction of phenol (B47542) with bromine water typically leads to the formation of 2,4,6-tribromophenol, indicating the high reactivity of the phenol ring. chemguide.co.uk
To achieve selective monobromination, milder conditions and alternative reagents can be utilized. The use of N-bromosuccinimide (NBS) can offer better control over the reaction. missouri.edu Additionally, the choice of solvent can play a crucial role in directing the substitution pattern. Non-polar solvents may favor different isomeric products compared to polar solvents.
| Brominating Agent | Typical Conditions | Remarks |
| Bromine (Br₂) | Room temperature, various solvents (e.g., CCl₄) | Can lead to polysubstitution in highly activated rings like phenols. chemguide.co.uk |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN or benzoyl peroxide), CCl₄ | Often used for allylic or benzylic bromination, but can also be used for aromatic bromination of activated rings. commonorganicchemistry.commissouri.edu |
| Pyridinium hydrobromide perbromide (PHP) | Acidic conditions | A milder alternative for bromination. commonorganicchemistry.com |
| Phenyltrimethylammonium perbromide (PTAB) | Acidic conditions | Another mild brominating agent. commonorganicchemistry.com |
For the specific case of 2,3-dimethylphenol, the hydroxyl group directs the incoming bromine to the positions ortho and para to it. The para position (position 6) and the ortho position (position 4) are activated. Steric hindrance from the adjacent methyl groups might influence the final isomeric ratio.
Bromination at Side-Chain Positions and Subsequent Aromatic Rearrangements
While the primary interest for the synthesis of this compound is aromatic bromination, it is pertinent to consider the possibility of side-chain bromination. The methyl groups of the o-xylene moiety are benzylic positions and can undergo radical bromination.
N-bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. commonorganicchemistry.commissouri.edu This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and is carried out in a non-polar solvent such as carbon tetrachloride (CCl₄). commonorganicchemistry.comreddit.com The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, leading to a resonance-stabilized benzyl (B1604629) radical. youtube.com This radical then reacts with NBS to form the benzylic bromide.
In the context of a precursor like 2,3-dimethylphenol or its MOM-protected derivative, the presence of two methyl groups offers two potential sites for side-chain bromination. However, for the synthesis of the target compound, this reaction pathway is generally considered a side reaction to be avoided. Aromatic rearrangements following side-chain bromination are not a common synthetic strategy for this class of compounds.
Methodologies for the Introduction of the Methoxymethyl (MOM) Ether Protecting Group
The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability under a range of conditions and its relatively straightforward introduction and removal. wikipedia.orgadichemistry.comtcichemicals.com
Protection of Phenolic Hydroxyl Groups via Chloromethyl Methyl Ether (MOM-Cl)
The most common method for the introduction of the MOM group is the reaction of the alcohol or phenol with chloromethyl methyl ether (MOM-Cl). savemyexams.comwikipedia.org This reaction is an SN2 type substitution where the oxygen of the hydroxyl group acts as a nucleophile, displacing the chloride from MOM-Cl. Due to the release of hydrochloric acid during the reaction, a non-nucleophilic base is typically added to neutralize the acid and facilitate the reaction. wikipedia.org
A common base used for this purpose is N,N-diisopropylethylamine (DIPEA), also known as Hünig's base. wikipedia.org The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).
Catalyst Systems and Reaction Conditions for MOM Ether Formation
While the use of MOM-Cl and a stoichiometric amount of base is prevalent, various catalytic systems and alternative conditions have been developed for MOM ether formation. These alternatives often aim to use less hazardous reagents or milder conditions.
| Reagent System | Solvent | Base | Typical Conditions | Yield Range |
| Chloromethyl methyl ether (MOM-Cl) | Dichloromethane | N,N-Diisopropylethylamine | Room Temperature | 85-98% synarchive.com |
| Chloromethyl methyl ether (MOM-Cl) | DMF | Sodium Hydride (NaH) | - | 74-96% synarchive.com |
| Chloromethyl methyl ether (MOM-Cl), n-Bu₄N⁺I⁻ | DMF | Sodium Hydride (NaH) | - | 71-91% synarchive.com |
| Dimethoxymethane, P₂O₅ | Chloroform | - | Room Temperature | - |
| Dimethoxymethane, Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | - | - | - |
The use of sodium hydride (NaH) as a base is also common, particularly when dealing with less reactive hydroxyl groups. synarchive.com In this case, the alcohol is first deprotonated by NaH to form the more nucleophilic alkoxide, which then reacts with MOM-Cl. The addition of a catalytic amount of tetrabutylammonium (B224687) iodide (n-Bu₄N⁺I⁻) can sometimes accelerate the reaction. synarchive.com
Chemoselectivity Considerations in Multifunctional Substrates
In molecules containing multiple functional groups, the chemoselective protection of a specific hydroxyl group is a critical consideration. The reactivity of different hydroxyl groups (e.g., primary vs. secondary vs. phenolic) towards MOM protection can vary. Phenolic hydroxyl groups are generally more acidic than aliphatic alcohols and can be selectively protected under specific conditions.
The choice of base and reaction conditions can be tailored to achieve chemoselectivity. For instance, using a milder base might allow for the selective protection of a more acidic phenolic hydroxyl group in the presence of a less acidic aliphatic alcohol. Conversely, by carefully controlling stoichiometry, it might be possible to protect a primary alcohol over a more sterically hindered secondary alcohol.
Synthetic Routes Combining Bromination and MOM Ether Formation
The synthesis of this compound logically involves a two-step sequence starting from 2,3-dimethylphenol:
Bromination of 2,3-dimethylphenol: This step introduces the bromine atom onto the aromatic ring. Given the directing effects of the hydroxyl and methyl groups, the bromination is expected to occur at the position para to the hydroxyl group (position 6) to yield 6-bromo-2,3-dimethylphenol.
MOM protection of 6-bromo-2,3-dimethylphenol: The resulting bromophenol is then treated with a MOM-protecting agent, such as MOM-Cl in the presence of a base like DIPEA, to form the final product, this compound.
The order of these steps is crucial. Performing the bromination first is generally preferred as the phenolic hydroxyl group is a strong activating group, facilitating the electrophilic substitution. Protecting the hydroxyl group as a MOM ether first would reduce its activating ability, potentially requiring harsher conditions for the subsequent bromination.
Sequential One-Pot and Multi-Step Syntheses
The creation of this compound typically follows a multi-step sequence due to the need for regioselective introduction of substituents. A plausible multi-step synthesis would commence with the bromination of o-xylene. libretexts.org The directing effects of the two methyl groups on the aromatic ring guide the bromine atom primarily to the 3- and 4-positions.
Following the synthesis of 3-bromo-o-xylene, the subsequent introduction of a hydroxyl group is a critical step. This can be achieved through various methods, including a nucleophilic substitution of a second, more labile leaving group, or through a metal-catalyzed hydroxylation reaction. Once the corresponding brominated xylenol is obtained, the final step involves the protection of the hydroxyl group as a methoxymethyl (MOM) ether. This is typically accomplished by reacting the phenol with a reagent like methoxymethyl chloride (MOMCl) in the presence of a base.
While a true one-pot synthesis for this transformation is challenging due to incompatible reagents and reaction conditions, a sequential one-pot procedure could be envisioned. This would involve the initial bromination, followed by the in-situ generation of an organometallic intermediate which could then react with an oxygen source, and finally, the addition of the methoxymethylating agent. However, such a procedure would require careful control over the reaction conditions to avoid side reactions and ensure a reasonable yield.
A representative multi-step synthesis is outlined below:
Step 1: Bromination of o-Xylene o-Xylene is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like tetrachloromethane, often with a radical initiator like dibenzoyl peroxide, to yield 3-bromo-o-xylene.
Step 2: Hydroxylation of 3-Bromo-o-xylene This transformation is less straightforward. One potential route involves a second halogenation at the 6-position followed by a nucleophilic substitution with a hydroxide (B78521) source under harsh conditions. A more modern approach would involve a palladium- or copper-catalyzed hydroxylation using a suitable ligand and a hydroxide source.
Step 3: Methoxymethylation of 3-Bromo-6-hydroxy-o-xylene The resulting 3-bromo-6-hydroxy-o-xylene is then treated with methoxymethyl chloride (MOMCl) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a solvent like dichloromethane to afford the final product, this compound.
Optimization of Overall Yield and Purity Profiles
The optimization of the synthesis of this compound is crucial for its practical application. Key parameters for optimization include reaction temperature, stoichiometry of reagents, choice of catalyst and solvent, and reaction time.
For the initial bromination step, controlling the temperature and the amount of brominating agent is key to minimizing the formation of di-brominated and other isomeric byproducts. In the subsequent hydroxylation and methoxymethylation steps, the choice of base and the careful control of temperature are critical to prevent side reactions such as de-bromination or the formation of other ethers.
Purification at each stage is essential for obtaining a high-purity final product. Techniques such as column chromatography, recrystallization, and distillation are commonly employed.
Table 1: Hypothetical Data for Optimization of the Methoxymethylation Step
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Triethylamine | Dichloromethane | 0 to rt | 75 | 90 |
| 2 | DIPEA | Dichloromethane | 0 to rt | 85 | 95 |
| 3 | Sodium Hydride | Tetrahydrofuran | 0 | 90 | 98 |
| 4 | Potassium Carbonate | Acetone | reflux | 60 | 85 |
This table presents hypothetical data for illustrative purposes.
Modern Advances and Sustainable Approaches in Synthesis
Recent advancements in chemical synthesis have focused on improving efficiency, scalability, and sustainability. These principles can be applied to the synthesis of this compound.
Continuous-Flow Synthesis Protocols for Scalability
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. A continuous-flow process for the nitration of o-xylene has been shown to achieve high yields and throughput. mdpi.comnih.gov A similar approach could be developed for the bromination and subsequent functionalization steps in the synthesis of this compound.
For instance, the bromination of o-xylene could be performed in a flow reactor where the reactants are pumped and mixed in a controlled manner, allowing for precise temperature control and minimizing the risk of runaway reactions. mdpi.com Similarly, the subsequent reaction steps could be telescoped in a continuous-flow setup, where the output from one reactor is fed directly into the next, reducing the need for intermediate purification and handling. mun.ca
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis (Hypothetical)
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult, requires larger reactors | Easier, by running for longer times |
| Safety | Higher risk with exothermic reactions | Improved safety, smaller reaction volumes |
| Process Control | Less precise | Precise control of parameters |
| Yield & Purity | Variable | Often higher and more consistent |
This table presents a generalized comparison and is for illustrative purposes.
Application of Green Chemistry Principles (e.g., Solvent Selection, Catalyst Reusability)
The principles of green chemistry aim to reduce the environmental impact of chemical processes. solubilityofthings.comacs.orgpnas.org In the synthesis of this compound, several green chemistry principles can be applied.
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, using a catalytic bromination method instead of a stoichiometric one would improve atom economy.
Safer Solvents and Auxiliaries : Choosing solvents that are less toxic and environmentally benign. For instance, replacing chlorinated solvents like tetrachloromethane with greener alternatives like 2-methyltetrahydrofuran (B130290) could be explored.
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org Developing reusable catalysts for the bromination and hydroxylation steps would be a significant green improvement.
Table 3: Green Chemistry Evaluation of Hypothetical Synthetic Routes
| Route | Key Transformation | Green Chemistry Considerations |
| A | Stoichiometric Bromination | Use of hazardous reagents (Br2), formation of stoichiometric byproducts. |
| B | Catalytic Bromination | Higher atom economy, potential for catalyst recycling. |
| C | Flow Synthesis | Reduced waste, improved safety and energy efficiency. google.com |
This table provides a qualitative assessment for illustrative purposes.
Development of Novel Catalytic Systems for Enhanced Efficiency
Research into novel catalytic systems can significantly enhance the efficiency of the synthesis of this compound. For the bromination step, solid acid catalysts or zeolites could offer a recyclable and more selective alternative to traditional Lewis acids.
For the methoxymethylation step, the development of more efficient and milder catalysts could avoid the use of stoichiometric amounts of strong bases and reactive electrophiles. For example, catalytic methods for the methylation of phenols are well-established and could potentially be adapted for methoxymethylation. unimi.itresearchgate.netconicet.gov.argoogle.com
Table 4: Summary of Potential Novel Catalytic Systems
| Reaction Step | Conventional Catalyst | Potential Novel Catalyst | Advantages |
| Bromination | FeBr3, AlCl3 | Zeolites, Solid Acids | Reusability, improved selectivity, milder conditions. |
| Hydroxylation | Stoichiometric reagents | Pd or Cu-based catalysts | Catalytic amounts, milder conditions, higher yields. |
| Methoxymethylation | Strong base (e.g., NaH) | Phase-transfer catalysts, enzymatic catalysts | Milder conditions, improved safety, higher selectivity. acs.org |
This table presents potential avenues for research and is for illustrative purposes.
Reactivity and Mechanistic Investigations of 3 Bromo 6 Methoxymethoxy O Xylene
Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling Protocols for Biaryl Synthesis
Optimization of Reaction Parameters (e.g., Base, Temperature)
The success of coupling reactions involving aryl halides like 3-Bromo-6-(methoxymethoxy)-o-xylene is highly dependent on the careful optimization of reaction parameters such as the base and temperature. The choice of base is critical in palladium-catalyzed reactions. For instance, in Miyaura borylation, the use of a suitable base is crucial as strong activation of the product can lead to a competing Suzuki coupling reaction. organic-chemistry.org The screening of various bases, such as potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh), has been a key area of investigation to enhance the efficiency of such transformations. organic-chemistry.org
Temperature also plays a significant role. For example, in the bromination of o-xylene (B151617), temperature control is essential for managing the regioselectivity of the reaction. While lower temperatures, such as -15°C, are often employed, continuous-flow processes may use a range of -10°C to 0°C to balance reaction rates and selectivity.
Sonogashira Coupling for Carbon-Carbon Triple Bond Formation
The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base, is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.org
The versatility of the Sonogashira coupling allows for its application with a wide array of terminal alkynes, including those with aryl, alkenyl, alkyl, and trialkylsilyl functional groups. libretexts.org The reaction has found extensive use in the total synthesis of natural products and the creation of complex molecular architectures. libretexts.org
Catalytic Borylation for Subsequent Functionalization
Catalytic borylation, particularly the Miyaura borylation reaction, provides a pathway to synthesize boronate esters from aryl halides. organic-chemistry.org These borylated products are valuable intermediates that can participate in further cross-coupling reactions, most notably the Suzuki coupling. organic-chemistry.org The reaction involves the cross-coupling of a bis(pinacolato)diboron (B136004) (B₂pin₂) with an aryl halide, catalyzed by a palladium complex. organic-chemistry.org
The mild conditions of the Miyaura borylation make it a preferred method for accessing boronates that are not obtainable through traditional organolithium or Grignard reagent routes. organic-chemistry.org The resulting pinacol (B44631) esters are stable to air and can often be used in subsequent reactions without the need for prior hydrolysis. organic-chemistry.org
Other Palladium- and Copper-Mediated Coupling Reactions
Beyond Sonogashira and Miyaura reactions, this compound can participate in a range of other palladium- and copper-mediated coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the aromatic ring serves as a handle for these transformations, enabling the introduction of various functional groups.
Reactivity of the Methoxymethyl Ether Functionality
The methoxymethyl (MOM) ether in this compound acts as a protecting group for the phenolic hydroxyl group. The reactivity of this functionality is centered around its selective removal (deprotection) and potential transformations.
Selective Deprotection Methodologies
The cleavage of MOM ethers is a common and crucial step in multi-step organic synthesis. wikipedia.org A variety of methods have been developed for this purpose, often employing acidic conditions. wikipedia.org
Recent advancements have focused on developing milder and more selective deprotection methods. For instance, silica-supported sodium hydrogen sulfate (B86663) has been used as a heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org This method is advantageous due to its operational simplicity, high yields, and the use of a non-toxic catalyst. organic-chemistry.org Another approach involves the use of bismuth trichloride (B1173362) (BiCl₃) for the cleavage of MOM ethers, offering a simple and effective deprotection strategy. rsc.org
The development of mild, non-acidic deprotection methods is particularly important when the substrate contains other acid-labile functional groups. nih.gov For example, a method utilizing trialkylsilyl triflate and 2,2′-bipyridyl allows for the deprotection of MOM ethers under neutral conditions. nih.gov
Transformations Involving the MOM Ether Unit
In some cases, the MOM ether can be transformed directly into other functional groups or protecting groups. For example, treatment with certain reagents can lead to the conversion of a MOM ether to a silyl (B83357) ether. nih.gov
Regiochemical Control and Stereoselectivity in Complex Chemical Reactions
Detailed studies concerning the regiochemical control and stereoselectivity in reactions involving this compound are not specifically described in the current body of scientific literature. However, the regiochemical outcomes of reactions involving this substrate would be dictated by the directing effects of its substituents on the aromatic ring.
The bromine atom is an ortho-, para-director, while the methoxymethoxy and methyl groups are also ortho-, para-directing. The interplay of these electronic and steric effects would govern the position of substitution in electrophilic aromatic substitution reactions. For instance, the steric hindrance from the two adjacent methyl groups and the methoxymethoxy group would likely influence the approach of incoming electrophiles.
In the context of metal-catalyzed cross-coupling reactions, the bromine atom provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity in such reactions would be inherently controlled by the position of the bromine atom.
There is no available data on stereoselective reactions involving this compound, which would require the introduction of a chiral element or the formation of a new stereocenter.
Theoretical and Computational Studies of Reaction Mechanisms
Specific theoretical and computational studies on the reaction mechanisms of this compound are not found in the reviewed literature. Such studies on analogous brominated and oxygenated aromatic compounds are generally employed to understand reaction pathways and predict outcomes.
No specific research has been published on the elucidation of transition states and reaction pathways for reactions involving this compound. Computational chemistry could, in principle, be used to model the transition states for various potential reactions, such as nucleophilic aromatic substitution or the formation of an organometallic reagent. These models would help in understanding the energy barriers and the geometry of the transition state, providing insights into the reaction kinetics and mechanism.
There are no dedicated studies that predict the reactivity and selectivity of this compound through computational methods. Generally, the electron-donating nature of the methoxymethoxy and methyl groups would activate the aromatic ring towards electrophilic attack, while the bromine atom would have a deactivating effect. Computational models could quantify these effects by calculating electron density maps and predicting the most likely sites for electrophilic or nucleophilic attack. These predictions would be instrumental in designing synthetic routes that utilize this compound.
Research on "this compound" Inconclusive for Specified Applications
Despite a thorough search of available scientific literature, specific applications of the chemical compound this compound in the areas of complex natural product synthesis and medicinal chemistry, as outlined in the user's request, could not be definitively verified.
Extensive database queries for the role of this compound as a versatile synthetic building block did not yield specific examples or detailed research findings for its use in the construction of polyketide frameworks, the synthesis of lathyrane diterpenes and other terpenoids, approaches to isoflavone (B191592) derivatives, or the stereocontrolled synthesis of chiral molecules.
Similarly, information regarding its utility in the design and synthesis of advanced pharmaceutical intermediates remains elusive in the public domain of scientific publications.
While related compounds such as 3-bromo-o-xylene (B48128) and other derivatives are documented as intermediates in various organic syntheses, the specific applications for the methoxymethoxy-substituted variant, as per the requested article structure, are not substantially reported in the accessible literature. Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not possible at this time.
Further research in specialized, non-public chemical databases or unpublished academic archives may be required to uncover the specific synthetic applications of this compound.
Applications of 3 Bromo 6 Methoxymethoxy O Xylene As a Versatile Synthetic Building Block
Role in Materials Science Research
Aromatic compounds are foundational to the development of new materials. The combination of a reactive bromine atom and a protected hydroxyl group on a dimethylated benzene (B151609) ring makes 3-Bromo-6-(methoxymethoxy)-o-xylene an interesting, though as yet unexploited, building block for materials science.
Precursors for Advanced Polymer Architectures
The development of advanced polymers with tailored thermal, mechanical, or electronic properties often involves the polymerization of highly functionalized monomers. Aromatic monomers are particularly valued for creating polymers with high thermal stability and specific optoelectronic characteristics.
The bromine atom on this compound could serve as a handle for polymerization through cross-coupling reactions, such as Suzuki or Stille polycondensation. This would allow for its incorporation into conjugated polymer backbones. The MOM-protected hydroxyl group offers a latent functional site that could be deprotected post-polymerization to introduce polarity, sites for cross-linking, or attachment points for other functional moieties.
However, there are no specific research articles or patents that describe the use of this compound as a monomer or precursor for the synthesis of advanced polymer architectures.
Intermediates for Organic Electronic Materials (e.g., OLEDs)
Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices are constructed from specialized organic molecules that possess specific electronic properties for charge transport and light emission. Multi-substituted aromatic compounds are frequently used as intermediates in the synthesis of these materials.
Chemical suppliers have categorized this compound under "OLED Materials," suggesting its potential as a building block in this field. Current time information in Bangalore, IN. Its structure could be modified through reactions at the bromine atom to build larger conjugated systems, which are essential for hole-transporting, electron-transporting, or emissive layers in OLEDs. The protected hydroxyl group could be used to tune the electronic properties or solubility of the final material.
Despite this commercial classification, a review of the scientific literature did not uncover any studies detailing the synthesis of specific OLED materials using this compound as an intermediate.
Components for Metal-Organic Framework (MOF) Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of a MOF are directly influenced by the geometry and functionality of its organic ligands.
Aromatic carboxylic acids, phenols, and nitrogen-containing heterocycles are common starting points for MOF ligands. This compound could theoretically be converted into a suitable ligand. For instance, the bromine atom could be transformed into a carboxylic acid via lithiation followed by quenching with carbon dioxide, or into a nitrogen-containing group through coupling reactions. The protected phenol (B47542) could also be deprotected to act as a coordination site.
While the general class of brominated and protected phenolic compounds is useful in ligand synthesis, there is no published research demonstrating the use of this compound as a component or precursor for a MOF ligand.
Development of Novel Chemical Probes and Reagents for Research
Chemical probes are molecules used to study biological processes, while specialized reagents are used to facilitate chemical transformations. The design of such molecules often requires a scaffold that can be selectively functionalized.
The structure of this compound offers two distinct points for modification: the bromine atom and the MOM-protected hydroxyl group. This dual functionality could allow for the sequential introduction of different groups, such as a fluorescent reporter and a reactive group for target binding, which are common features of chemical probes.
Nevertheless, a comprehensive search of the literature did not identify any instances where this compound has been employed in the development of novel chemical probes or as a specialized reagent for research purposes.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 3-Bromo-6-(methoxymethoxy)-o-xylene molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While specific, experimentally verified ¹H NMR data for this compound is not widely available in published literature, a theoretical analysis can predict the expected signals. The spectrum would likely feature distinct peaks corresponding to the aromatic protons, the methyl groups on the xylene ring, and the protons of the methoxymethyl (MOM) ether group. The integration of these signals would correspond to the number of protons in each unique chemical environment.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to ¹H NMR, detailed experimental ¹³C NMR data for this compound is scarce in the public domain. A ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. This includes the two methyl carbons, the carbons of the benzene (B151609) ring (with variations in chemical shifts due to the different substituents), and the carbons of the methoxymethoxy protecting group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
Ionization Techniques (e.g., ESI, EI)
Different ionization techniques can be employed to generate ions for mass analysis.
Electron Ionization (EI) is a hard ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak and numerous fragment ions, which could help in elucidating the structure by analyzing the loss of specific groups like the methoxy, methoxymethyl, or methyl groups.
Electrospray Ionization (ESI) is a soft ionization technique that usually results in less fragmentation and a prominent protonated molecule [M+H]⁺ or adduct ion (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight of the compound.
Detailed experimental mass spectra for this compound using these techniques are not currently found in publicly accessible scientific databases.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the chemical bonds present. For this compound, the IR spectrum provides confirmatory evidence for its key structural features.
The presence of the aromatic ring is typically indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane C-H bending vibrations.
The ether linkage of the methoxymethoxy (MOM) group is characterized by a strong C-O stretching band, typically appearing in the 1150-1085 cm⁻¹ range. The presence of the bromine atom attached to the aromatic ring can be identified by a C-Br stretching vibration, which generally appears in the low-frequency region of the spectrum, often between 600 and 500 cm⁻¹. The methyl groups of the o-xylene (B151617) backbone will exhibit characteristic C-H stretching and bending vibrations.
While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found, data for the closely related compound 3-Bromo-o-xylene (B48128) shows characteristic absorbances that can be extrapolated. nih.gov For instance, Attenuated Total Reflectance (ATR) IR spectra of 3-Bromo-o-xylene have been recorded using instruments like the Bruker Tensor 27 FT-IR. nih.gov Similarly, IR data for 4-Bromo-o-xylene is also available, providing a comparative basis for understanding the vibrational characteristics of brominated xylene derivatives. nih.gov
Table 1: Expected Infrared Absorption Regions for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O (Ether) | Stretch | 1150 - 1085 |
| C-H (Methyl) | Stretch | 2975 - 2850 |
| C-H (Methyl) | Bend | 1470 - 1430 |
| C-Br | Stretch | 600 - 500 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are paramount for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) Methodologies
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for assessing the purity of o-xylene derivatives and detecting any residual starting materials or byproducts. kelid1.ir In a typical GC analysis, the sample is vaporized and injected into a capillary column. An inert carrier gas, such as helium or nitrogen, carries the sample through the column, which is coated with a stationary phase. glsciences.comgcms.cz The separation is based on the compound's boiling point and its affinity for the stationary phase.
For analyzing compounds like this compound, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. scioninstruments.comscioninstruments.com The choice of column is critical; a polar fused silica (B1680970) capillary column, such as one coated with polyethylene (B3416737) glycol, is often employed for the analysis of aromatic compounds. kelid1.ir Methodologies like UOP Method 931-10, though designed for trace impurities in mixed xylenes, provide a framework for determining non-aromatic and other aromatic impurities that could be present in a sample of a substituted o-xylene. scioninstruments.comscioninstruments.com The temperature program of the GC oven is optimized to ensure good separation of all components within a reasonable timeframe. glsciences.com
Table 2: Illustrative Gas Chromatography (GC) Parameters for o-Xylene Derivative Analysis
| Parameter | Typical Condition |
| Column | Fused silica capillary, 60 m x 0.32 mm ID, 0.5 µm film thickness (e.g., bonded polyethylene glycol) kelid1.ir |
| Carrier Gas | Helium or Nitrogen glsciences.comgcms.cz |
| Injector | Split/Splitless, 250 °C |
| Detector | Flame Ionization Detector (FID), 300 °C |
| Oven Program | Initial temp. 60 °C, hold for 5 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Injection Volume | 1 µL |
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. researchgate.net It is particularly useful for non-volatile or thermally sensitive compounds, which may not be suitable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds having longer retention times. A UV detector is often used for aromatic compounds, as they typically exhibit strong absorbance in the UV region. bridgewater.edu
HPLC is not only used for purity assessment but also for reaction monitoring. researchgate.net By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. bridgewater.edu
A reverse phase HPLC method for the related compound 3-Bromo-o-xylene has been described using a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com This method can be adapted for this compound, with adjustments to the mobile phase composition to achieve optimal separation.
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Typical Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture sielc.com |
| Detector | UV-Vis at a specific wavelength (e.g., 220 nm or 254 nm) nih.gov |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. libretexts.orgacs.org A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel or alumina. libretexts.org
The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. nih.gov By comparing the Rf value of the sample to that of a known standard, one can tentatively identify the compound. For reaction monitoring, the disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progress of the reaction. acs.org
Other Advanced Analytical Techniques (e.g., Raman Spectroscopy)
Emerging Trends and Future Research Directions
Exploration of Asymmetric Synthesis and Chiral Induction Methodologies
While 3-Bromo-6-(methoxymethoxy)-o-xylene is an achiral molecule, its future utility could be significantly enhanced by its participation in reactions that generate chiral products. The exploration of asymmetric synthesis and chiral induction methodologies represents a key area for future research. The ortho-xylene scaffold, once appropriately functionalized, can be a precursor to chiral ligands, catalysts, or biologically active molecules where stereochemistry is crucial.
Future research will likely focus on the development of catalytic systems that can desymmetrize prochiral intermediates derived from this compound. For instance, the bromine atom can be replaced through a variety of cross-coupling reactions. The development of chiral catalysts for these transformations could lead to the enantioselective formation of atropisomers, which are molecules that are chiral due to restricted rotation around a single bond. The steric hindrance provided by the two methyl groups and the methoxymethyl ether could play a crucial role in achieving high levels of chiral induction. hartleygroup.org
Furthermore, the development of chiral auxiliaries that can be temporarily attached to the molecule, direct a stereoselective reaction, and then be removed, is another promising avenue. Research in this area would involve designing auxiliaries that can effectively interact with the substituted xylene core to control the stereochemical outcome of subsequent transformations. rsc.orgresearchgate.net
A potential area of investigation is the use of chiral ligands in transition metal-catalyzed reactions. The table below outlines potential catalytic systems that could be explored for the asymmetric functionalization of this compound derivatives.
| Reaction Type | Potential Chiral Catalyst System | Target Chiral Moiety |
| Asymmetric Suzuki-Miyaura Coupling | Palladium catalyst with a chiral phosphine (B1218219) ligand (e.g., BINAP) | Atropisomeric biaryls |
| Asymmetric Sonogashira Coupling | Copper/Palladium catalysis with a chiral ligand | Chiral alkynyl-substituted aromatics |
| Asymmetric C-H Activation | Rhodium or Iridium catalyst with a chiral cyclopentadienyl (B1206354) ligand | Enantiomerically enriched functionalized xylenes |
| Asymmetric Buchwald-Hartwig Amination | Palladium catalyst with a chiral ferrocenyl phosphine ligand | Chiral amines |
The successful development of such methodologies would significantly broaden the synthetic utility of this compound, transforming it from a simple achiral building block into a valuable precursor for complex, stereochemically defined molecules. rsc.orgacs.org
Integration with Automated Synthesis and Artificial Intelligence in Reaction Design
The integration of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize chemical research and development. upm.edu.mybeilstein-journals.org For a versatile intermediate like this compound, these technologies offer the potential to rapidly explore new reaction conditions, optimize synthetic routes, and even predict novel reactivity. researchgate.net
Automated flow chemistry platforms, for example, could be employed to systematically screen a wide range of catalysts, ligands, bases, and solvents for cross-coupling reactions involving the C-Br bond. rsc.orgrsc.orgyoutube.com This high-throughput approach would not only accelerate the discovery of optimal reaction conditions but also enable the synthesis of a diverse library of derivatives for applications in drug discovery and materials science. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to improved yields and selectivities, which is particularly important when dealing with sterically hindered substrates. rsc.orgrsc.org
AI and machine learning algorithms can be used to design novel synthetic routes and predict the outcomes of reactions. beilstein-journals.org By analyzing vast datasets of chemical reactions, these algorithms can identify non-obvious reaction pathways and suggest optimal conditions, thereby reducing the number of trial-and-error experiments. whiterose.ac.uk For instance, an AI could be tasked with designing the most efficient synthesis of a complex target molecule starting from this compound, taking into account factors like atom economy, cost, and environmental impact.
The table below illustrates how automated systems and AI could be applied to the study of this compound.
| Technology | Application to this compound | Potential Outcome |
| Automated Flow Chemistry | High-throughput screening of Suzuki-Miyaura coupling conditions. | Identification of highly efficient and selective catalysts for the synthesis of biaryl derivatives. |
| Machine Learning | Prediction of optimal conditions for a novel cascade reaction. | Rapid discovery of a multi-step synthesis in a single pot, improving overall efficiency. |
| AI-driven Retrosynthesis | Design of a synthetic route to a novel pharmaceutical candidate. | Generation of a novel and efficient pathway that minimizes step count and maximizes yield. |
| Robotic Synthesis Platforms | Automated synthesis of a library of derivatives for biological screening. | Accelerated discovery of new lead compounds in drug discovery programs. |
The synergy between automated synthesis and AI holds the promise of accelerating the pace of innovation and unlocking new synthetic possibilities for this compound. upm.edu.my
Expansion of Scope in Cascade and Domino Reaction Sequences
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient and elegant approach to the synthesis of complex molecules. researchgate.netbohrium.com The structure of this compound, with its strategically placed functional groups, makes it an ideal candidate for the development of novel cascade and domino reaction sequences.
Future research in this area could focus on designing reactions that are initiated by a transformation at the bromine or methoxymethyl ether group, followed by a series of intramolecular cyclizations or rearrangements. For example, a cross-coupling reaction at the bromine position could introduce a functionality that subsequently reacts with one of the methyl groups or the aromatic ring in a cascade fashion. The methoxymethyl (MOM) protecting group, while generally stable, can be cleaved under specific conditions, and this deprotection could be integrated into a domino sequence. acs.orgacs.org
One potential avenue of exploration is the use of ortho-lithiation. Directed ortho-metalation of the MOM-protected phenol (B47542), followed by reaction with an electrophile, could set the stage for a subsequent intramolecular reaction with the bromo-substituted part of the molecule. The development of such sequences would allow for the rapid construction of complex polycyclic aromatic or heterocyclic scaffolds from a relatively simple starting material. nih.govorganic-chemistry.org
The table below outlines some hypothetical cascade reactions starting from this compound.
| Initiating Reaction | Subsequent Steps in Cascade | Potential Product Class |
| Palladium-catalyzed Heck reaction | Intramolecular C-H activation/cyclization | Fused polycyclic aromatic systems |
| Ortho-lithiation and addition to an aldehyde | Intramolecular Friedel-Crafts type reaction after MOM deprotection | Dihydrophenanthrene derivatives |
| Suzuki coupling with a boronic acid containing a pendant nucleophile | Intramolecular cyclization onto an activated methyl group | Functionalized heterocyclic compounds |
| Sonogashira coupling followed by intramolecular cycloaddition | Bergman cyclization or other pericyclic reactions | Complex aromatic and potentially strained ring systems |
The design and successful implementation of such cascade and domino reactions would represent a significant advance in synthetic efficiency, allowing for the construction of intricate molecular architectures with minimal synthetic steps. researchgate.net
Sustainable and Economically Viable Production Methods for Industrial Relevance
For any chemical compound to have a significant impact in industrial applications, its production must be both sustainable and economically viable. Future research on this compound will undoubtedly focus on developing greener and more cost-effective manufacturing processes.
A key aspect of sustainable synthesis is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org Research into alternative brominating agents that are less hazardous and generate less waste than traditional methods would be a significant step forward. For instance, the use of in-situ generated bromine from safer sources could be explored. researchgate.net
The use of greener solvents is another crucial area of investigation. skpharmteco.com Replacing traditional volatile organic compounds with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents, would significantly reduce the environmental footprint of the synthesis. Furthermore, the development of catalytic processes that can be run in these green solvents is a major research goal. researchgate.net
The table below summarizes potential areas of research for the sustainable production of this compound.
| Area of Research | Specific Goal | Potential Benefit |
| Greener Bromination | Develop a catalytic bromination process using a solid-supported reagent. | Reduced waste, easier product purification, and improved safety. |
| Solvent Replacement | Utilize a biphasic water/organic solvent system with a phase-transfer catalyst. | Reduced use of volatile organic compounds and easier separation of catalyst and product. |
| Protecting Group Economy | Design a one-pot synthesis that avoids the isolation of the MOM-protected intermediate. | Fewer synthetic steps, reduced solvent usage, and lower production costs. |
| Catalysis | Develop a recyclable catalyst for the methoxymethylation step. | Reduced catalyst waste and lower overall process cost. |
By focusing on these green chemistry principles, the production of this compound can be made more sustainable and cost-effective, paving the way for its broader application in industry.
Discovery of Novel Reactivity Patterns and Unprecedented Synthetic Applications
Beyond its role as a simple building block, this compound may possess novel reactivity patterns that are yet to be discovered. The unique combination of steric and electronic properties arising from the substitution pattern on the aromatic ring could lead to unprecedented synthetic applications.
Future research could explore the reactivity of this compound under unconventional reaction conditions, such as in the presence of novel catalysts, under photochemical or electrochemical stimulation, or in exotic solvent systems. For example, the steric hindrance around the bromine atom might enable unusual cross-coupling reactions or facilitate the formation of otherwise unstable organometallic intermediates. researchgate.netorganic-chemistry.org
The interplay between the bromo, methoxymethyl, and methyl groups could also give rise to unexpected reactivity. For instance, the proximity of the methyl groups to the methoxymethyl ether could lead to novel intramolecular rearrangements or C-H activation reactions under the right catalytic conditions. The exploration of such reactivity could lead to the development of entirely new synthetic methodologies.
Furthermore, the application of this compound as a precursor for novel materials is a promising area of research. Its incorporation into polymers or functional materials could impart unique properties due to the specific substitution pattern. For example, polymers derived from this monomer might exhibit interesting photophysical or electronic properties.
The table below highlights potential areas for the discovery of novel reactivity and applications.
| Area of Exploration | Hypothetical Reactivity or Application | Potential Scientific Advance |
| Photoredox Catalysis | Selective C-H functionalization of one of the methyl groups. | A new method for the late-stage functionalization of complex molecules. |
| Electrosynthesis | Anodic oxidation leading to the formation of a quinone-like intermediate. | A novel electrochemical route to highly functionalized aromatic compounds. |
| Frustrated Lewis Pair Chemistry | Activation of small molecules through interaction with a sterically hindered Lewis acid/base pair derived from the compound. | New catalytic cycles for transformations such as hydrogenation or carbon dioxide reduction. |
| Materials Science | Synthesis of a novel conjugated polymer for use in organic electronics. | The development of new materials with tailored electronic and optical properties. |
By thinking outside the box and exploring the full chemical space of this compound, researchers may uncover a wealth of new and exciting chemistry with far-reaching applications.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-Bromo-6-(methoxymethoxy)-o-xylene, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound’s synthesis typically involves bromination of o-xylene derivatives followed by methoxymethoxy group introduction. Regioselectivity is controlled by steric and electronic factors: bromine’s strong electron-withdrawing effect directs subsequent substitutions. For methoxymethoxy installation, hydrosilylation of α-hydroxy enol ethers (e.g., using 2-methoxymethoxy-1,3-nonanediol as a model) can be adapted . Optimize temperature (50–80°C) and catalyst (e.g., Pt-based) to minimize side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- GC-MS : Quantify volatile impurities (e.g., residual o-xylene isomers) and confirm molecular ion peaks .
- NMR : Compare H and C spectra with computed data (e.g., PubChem canonical SMILES) to verify substituent positions .
- HPLC with UV detection : Monitor for degradation products under varying pH (e.g., stability at pH 6, where methoxymethoxy groups remain intact) .
Q. What are the thermodynamic properties of this compound in solvent mixtures, and how do they affect reaction design?
- Methodological Answer : Study binary/ternary mixtures (e.g., with N,N-dimethylformamide) to compute excess molar volume () and viscosity deviations. Experimental data for o-xylene analogs show hydrogen bonding and complex formation influence solubility and activation energy . For example, values for o-xylene + DMF mixtures range from -0.5 to +0.3 cm³/mol at 293–323 K .
Advanced Research Questions
Q. How do adsorption mechanisms of this compound differ between homogeneous and heterogeneous surfaces?
- Methodological Answer : Use organo-kaolin or γ-Al₂O₃-supported catalysts to probe adsorption. Kinetic data for o-xylene analogs fit second-order models (), with Langmuir-Freundlich isotherms indicating heterogeneous surfaces. At pH 6, deprotonated species dominate, favoring physisorption on hydrophobic organo-kaolin (capacity: ~20 mg/g vs. 2 mg/g for natural kaolin) . Contrast with Pt@MnOx/γ-Al₂O₃ catalysts, where plasma-assisted oxidation enhances adsorption via Pt-MnOx interfacial sites .
Q. What contradictions exist in modeling the environmental fate of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies arise in:
- Adsorption models : Langmuir-Freundlich (homogeneous surfaces) vs. Toth (pressure-dependent adsorption) . Validate using variable-pressure experiments.
- Detection reliability : GC-MS misidentification of o-xylene isomers due to co-elution. Cross-validate with toluene ratios and isotopic labeling .
- Recovery bias : Matrix interference in environmental samples (e.g., 14PCW002WX) reduces o-xylene recovery by 15–20%. Use surrogate standards (e.g., deuterated analogs) to correct .
Q. How do substituents (Br vs. methoxymethoxy) influence catalytic oxidation pathways of this compound?
- Methodological Answer : Compare with o-xylene oxidation using Pt@MnOx/γ-Al₂O₃ catalysts. Bromine’s electronegativity increases activation energy, requiring higher energy density (ED) for conversion. At ED = 200 J/L, o-xylene conversion reaches 20.3%; brominated analogs may require ED > 300 J/L. Methoxymethoxy groups introduce steric hindrance, altering intermediate formation (e.g., favoring ring-opening vs. complete mineralization) .
Key Recommendations for Researchers
- Synthesis : Prioritize regioselective bromination using low-polarity solvents (e.g., hexane) to avoid electrophilic scrambling .
- Analysis : Validate GC-MS data with orthogonal techniques (e.g., FTIR for functional groups) to address isomer misidentification .
- Environmental Studies : Account for matrix effects in recovery assays by spiking surrogate standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
